molecular formula C14H17N5O2 B2800060 N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)cyclopropanecarboxamide CAS No. 1005303-06-9

N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)cyclopropanecarboxamide

カタログ番号 B2800060
CAS番号: 1005303-06-9
分子量: 287.323
InChIキー: GVGGBPIMYAUFIY-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)cyclopropanecarboxamide, also known as ETC-1002, is a novel small molecule drug that has been developed as a potential therapy for cardiovascular diseases. This compound has been shown to have lipid-lowering and anti-inflammatory effects, which makes it a promising candidate for the treatment of atherosclerosis and other related conditions.

作用機序

The mechanism of action of N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)cyclopropanecarboxamide involves inhibition of ATP citrate lyase, which leads to a reduction in the production of cholesterol and fatty acids. This, in turn, leads to a decrease in the levels of low-density lipoprotein (LDL) cholesterol and triglycerides, which are major risk factors for cardiovascular diseases. In addition, N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)cyclopropanecarboxamide has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines, which can contribute to the development of atherosclerosis.
Biochemical and Physiological Effects:
N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)cyclopropanecarboxamide has been shown to have several biochemical and physiological effects, including a reduction in LDL cholesterol and triglycerides, an increase in high-density lipoprotein (HDL) cholesterol, and a decrease in markers of inflammation. In addition, N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)cyclopropanecarboxamide has been shown to improve endothelial function, which is an important factor in the development of atherosclerosis.

実験室実験の利点と制限

One of the major advantages of N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)cyclopropanecarboxamide is its ability to lower lipid levels without causing significant side effects. This makes it a promising candidate for the treatment of cardiovascular diseases, especially in patients who are intolerant to statins. However, one of the limitations of N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)cyclopropanecarboxamide is its relatively short half-life, which may require frequent dosing in clinical settings.

将来の方向性

There are several future directions for the research and development of N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)cyclopropanecarboxamide. One area of interest is the potential use of this compound in combination with other lipid-lowering agents, such as statins or PCSK9 inhibitors. In addition, further studies are needed to investigate the long-term safety and efficacy of N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)cyclopropanecarboxamide in clinical settings. Finally, there is a need for more research to understand the molecular mechanisms underlying the anti-inflammatory effects of N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)cyclopropanecarboxamide, which may lead to the development of new therapies for atherosclerosis and other related conditions.
Conclusion:
In conclusion, N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)cyclopropanecarboxamide is a promising small molecule drug that has been developed as a potential therapy for cardiovascular diseases. This compound has been shown to have lipid-lowering and anti-inflammatory effects, which makes it a promising candidate for the treatment of atherosclerosis and other related conditions. Further research is needed to investigate the long-term safety and efficacy of N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)cyclopropanecarboxamide in clinical settings, as well as its potential use in combination with other lipid-lowering agents.

合成法

The synthesis of N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)cyclopropanecarboxamide involves several steps, including the reaction of 4-ethoxybenzyl bromide with sodium azide to form 4-ethoxyphenyl azide, followed by cyclopropanation of the resulting compound with ethyl diazoacetate. The final step involves the reaction of the cyclopropane intermediate with N-methyl-N-(trimethylsilyl)acetamide to form N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)cyclopropanecarboxamide.

科学的研究の応用

N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)cyclopropanecarboxamide has been extensively studied in preclinical and clinical trials, and its potential therapeutic applications have been investigated in various cardiovascular diseases. This compound has been shown to have lipid-lowering effects by inhibiting ATP citrate lyase, an enzyme involved in the synthesis of cholesterol and fatty acids. In addition, N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)cyclopropanecarboxamide has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.

特性

IUPAC Name

N-[[1-(4-ethoxyphenyl)tetrazol-5-yl]methyl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N5O2/c1-2-21-12-7-5-11(6-8-12)19-13(16-17-18-19)9-15-14(20)10-3-4-10/h5-8,10H,2-4,9H2,1H3,(H,15,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVGGBPIMYAUFIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)cyclopropanecarboxamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。